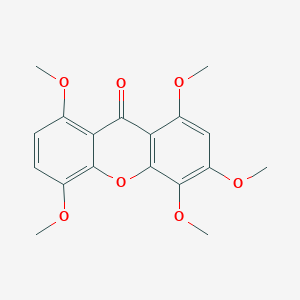
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of compounds known for their diverse biological activities and structural complexity. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens. The compound this compound is characterized by its pentamethoxy substitution pattern on the xanthone core, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one, typically involves the use of polyphenols and salicylic acids as starting materials. One classical method involves heating these compounds with acetic anhydride as a dehydrating agent . Another approach uses zinc chloride and phosphoryl chloride to produce xanthones in better yields and shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthone derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems (e.g., palladium, ruthenium, copper catalysis) are employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted xanthone derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,7-Pentamethoxy-9H-xanthen-9-one: Another pentamethoxy xanthone derivative with similar biological activities.
1,6-Dihydroxy-2,3,4,5,8-pentamethoxy-9H-xanthen-9-one: A hydroxylated derivative with enhanced antioxidant properties.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Known for its potent anticancer activity.
Uniqueness
1,3,4,5,8-Pentamethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentamethoxy groups contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
66157-57-1 |
|---|---|
Molecular Formula |
C18H18O7 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
1,3,4,5,8-pentamethoxyxanthen-9-one |
InChI |
InChI=1S/C18H18O7/c1-20-9-6-7-10(21-2)16-13(9)15(19)14-11(22-3)8-12(23-4)17(24-5)18(14)25-16/h6-8H,1-5H3 |
InChI Key |
NQHBRPANNYTLDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)OC3=C(C2=O)C(=CC(=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















